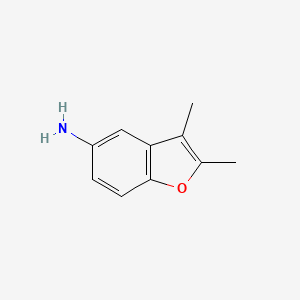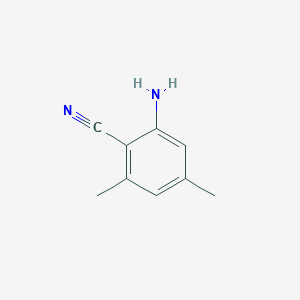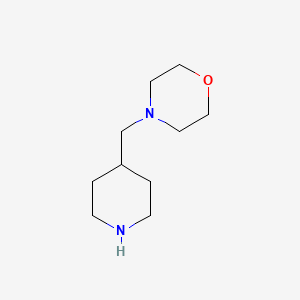
4-(ピペリジン-4-イルメチル)モルホリン
説明
4-(Piperidin-4-ylmethyl)morpholine, also known as 4-Piperidin-4-ylmethylmorpholine or PPM, is a heterocyclic compound that is commonly used in scientific research as a reagent, solvent, and catalyst. It is a colorless, hygroscopic liquid that is miscible with water and some organic solvents. It has a wide range of applications in organic synthesis, including the synthesis of pharmaceuticals and agrochemicals, and has been used to study the structure and properties of various organic compounds.
科学的研究の応用
製薬業界
4-(ピペリジン-4-イルメチル)モルホリンを含むピペリジン類は、製薬業界において重要な役割を果たしています . それらの誘導体は、20種類以上の医薬品クラスに存在します . それらは、様々な医薬品の合成において、しばしば構成要素として使用されます .
ピペリジン誘導体の合成
4-(ピペリジン-4-イルメチル)モルホリンは、様々なピペリジン誘導体の合成に使用できます . これらには、置換ピペリジン、スピロピペリジン、縮合ピペリジン、ピペリジノンが含まれます .
潜在的な医薬品の生物学的評価
4-(ピペリジン-4-イルメチル)モルホリンなどのピペリジン含有化合物は、しばしば、潜在的な医薬品の発見と生物学的評価に使用されます . それらは、これらの潜在的な医薬品の生物学的活性と薬理学的特性を研究するために使用されます .
多成分反応
4-(ピペリジン-4-イルメチル)モルホリンは、多成分反応で使用できます . これらは、3つ以上の反応物が結合して生成物を形成する反応です .
アミノ化反応
4-(ピペリジン-4-イルメチル)モルホリンは、アミノ化反応に使用できます . これらは、アミノ基が分子に導入される反応です .
環化反応
4-(ピペリジン-4-イルメチル)モルホリンは、環化反応に使用できます . これらは、分子に新しい環が形成される反応です .
作用機序
Target of Action
It is structurally similar to amorolfine , a morpholine antifungal drug that inhibits fungal enzymes D14 reductase and D7-D8 isomerase . These enzymes play a crucial role in the synthesis of sterols, essential components of fungal cell membranes .
Mode of Action
For instance, Amorolfine inhibits the fungal enzymes D14 reductase and D7-D8 isomerase . This inhibition disrupts the fungal sterol synthesis pathways, leading to a depletion of ergosterol and accumulation of ignosterol in the fungal cytoplasmic cell membranes .
Biochemical Pathways
Based on its similarity to amorolfine, it may affect the sterol synthesis pathways in fungi . The inhibition of D14 reductase and D7-D8 isomerase enzymes disrupts the production of ergosterol, a vital component of fungal cell membranes .
Result of Action
Based on the action of similar compounds, it could potentially lead to disruption of fungal cell membrane integrity due to the depletion of ergosterol and accumulation of ignosterol .
Safety and Hazards
The safety information for “4-(Piperidin-4-ylmethyl)morpholine” indicates that it is classified with the signal word “Danger” and has hazard statements H302-H315-H318-H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
将来の方向性
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
生化学分析
Biochemical Properties
4-(Piperidin-4-ylmethyl)morpholine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, which are enzymes that break down proteins. The nature of these interactions often involves the binding of 4-(Piperidin-4-ylmethyl)morpholine to the active site of the enzyme, thereby inhibiting its activity. This inhibition can be crucial in regulating biochemical pathways and controlling the activity of specific proteins .
Cellular Effects
The effects of 4-(Piperidin-4-ylmethyl)morpholine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-(Piperidin-4-ylmethyl)morpholine has been shown to affect the signaling pathways involved in cell proliferation and apoptosis. By altering the expression of specific genes, it can either promote or inhibit cell growth. Additionally, this compound can impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 4-(Piperidin-4-ylmethyl)morpholine exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules. This compound can bind to specific proteins and enzymes, leading to either inhibition or activation of their functions. For instance, 4-(Piperidin-4-ylmethyl)morpholine can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling. This inhibition can result in changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Piperidin-4-ylmethyl)morpholine can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that 4-(Piperidin-4-ylmethyl)morpholine is relatively stable under standard laboratory conditions. Over extended periods, it may undergo degradation, leading to a decrease in its efficacy. Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations .
Dosage Effects in Animal Models
The effects of 4-(Piperidin-4-ylmethyl)morpholine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or analgesic properties. At higher doses, toxic or adverse effects can occur. For example, high doses of 4-(Piperidin-4-ylmethyl)morpholine have been associated with hepatotoxicity and nephrotoxicity in animal studies. It is crucial to determine the appropriate dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
4-(Piperidin-4-ylmethyl)morpholine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, this compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of 4-(Piperidin-4-ylmethyl)morpholine is essential for predicting its pharmacokinetics and potential interactions with other compounds .
Transport and Distribution
The transport and distribution of 4-(Piperidin-4-ylmethyl)morpholine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of 4-(Piperidin-4-ylmethyl)morpholine within specific tissues can influence its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 4-(Piperidin-4-ylmethyl)morpholine is an important aspect of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 4-(Piperidin-4-ylmethyl)morpholine may be localized to the mitochondria, where it can affect mitochondrial function and energy production. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
4-(piperidin-4-ylmethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-11-4-2-10(1)9-12-5-7-13-8-6-12/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZJKGVJDMAGPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510232 | |
| Record name | 4-[(Piperidin-4-yl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81310-62-5 | |
| Record name | 4-[(Piperidin-4-yl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20510232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(piperidin-4-ylmethyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



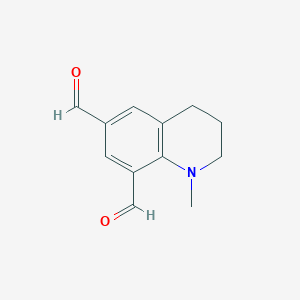
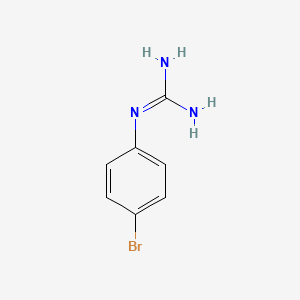
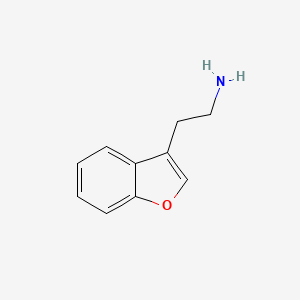

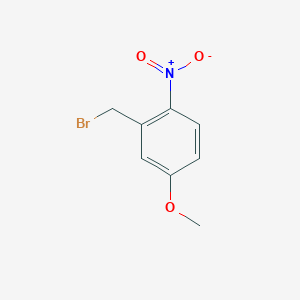

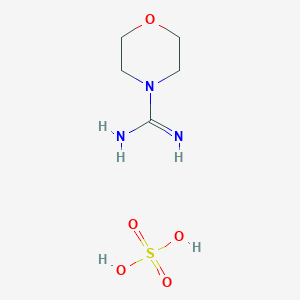
![6-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1281379.png)

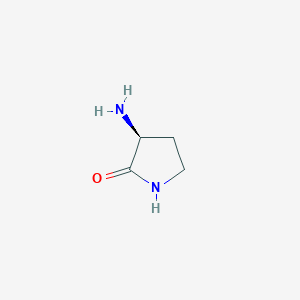

![6-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B1281390.png)
